4-Chloropyrimidine hydrochloride
Overview
Description
4-Chloropyrimidine hydrochloride is a chemical compound with the molecular formula C4H4Cl2N2. It is a white to off-white powder that is slightly soluble in water and has a molecular weight of 150.99 g/mol . This compound is widely used in the synthesis of pharmaceuticals and agrochemicals due to its antiviral and antitumor activities .
Scientific Research Applications
4-Chloropyrimidine hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
4-Chloropyrimidine hydrochloride is classified under the GHS07 hazard class. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
While specific future directions for 4-Chloropyrimidine hydrochloride are not mentioned in the search results, research into pyrimidine compounds continues to be a significant area of interest in medicinal chemistry. For example, pyrimidines are being studied for their anti-inflammatory activities , and new methods for their synthesis are being developed .
Mechanism of Action
Target of Action
4-Chloropyrimidine hydrochloride is a synthetic pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of this compound are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . For instance, compound (104) with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE2 production .
Biochemical Pathways
The affected biochemical pathways involve the inflammatory response of the body. Inflammation is a normal feedback of the body to safeguard tissues against disease or infection . The inflammatory reaction initiates with the generation and discharge of chemical agents from the cells in the diseased, infected, or wounded tissue . Inflamed tissues produce extra signals that use leukocytes (white blood cells) at the position of inflammation . Leukocytes damage any infective or harmful agent and eliminate cellular residues from damaged tissue . This inflammatory reaction generally stimulates the curing process .
Pharmacokinetics
It is known that the compound is a white to off-white powder that is soluble in water . This solubility suggests that it may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of the inflammatory response, leading to potential anti-inflammatory effects . This can be beneficial in the treatment of conditions characterized by inflammation.
Action Environment
The action environment of this compound is within the body’s cells, particularly those involved in the inflammatory response . The compound’s action, efficacy, and stability could be influenced by various environmental factors within the body, such as pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloropyrimidine hydrochloride can be synthesized through various methods. One common approach involves the chlorination of pyrimidine using phosphoryl chloride (POCl3) as a chlorinating agent . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced by combining pyrimidine with chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-aminopyrimidine or 4-thiopyrimidine can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Comparison with Similar Compounds
- 2-Chloropyrimidine
- 3-Chloropyrimidine
- 4-Bromopyrimidine
Comparison: 4-Chloropyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Chloropyrimidine and 3-Chloropyrimidine, the 4-chloro derivative exhibits different reactivity and selectivity in chemical reactions . Additionally, 4-Bromopyrimidine, while similar, has different electronic and steric properties due to the presence of a bromine atom instead of chlorine .
Properties
IUPAC Name |
4-chloropyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.ClH/c5-4-1-2-6-3-7-4;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZJVDNETONGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620142 | |
Record name | 4-Chloropyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203521-18-0, 179051-78-6 | |
Record name | Pyrimidine, 4-chloro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203521-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloropyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropyrimidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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